molecular formula C11H14BrN B1334083 4-(4-Bromophenyl)piperidine CAS No. 80980-89-8

4-(4-Bromophenyl)piperidine

Cat. No.: B1334083
CAS No.: 80980-89-8
M. Wt: 240.14 g/mol
InChI Key: ZKABWLFDCJKQRE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine is an organic compound with the molecular formula C11H14BrN. It consists of a piperidine ring substituted with a bromophenyl group at the fourth position.

Scientific Research Applications

4-(4-Bromophenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Safety and Hazards

When handling 4-(4-Bromophenyl)piperidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 4-(4-bromophenyl)piperidine, often exhibit analgesic activities . This suggests that they may interact with pain receptors or other related targets in the nervous system.

Mode of Action

It is suggested that piperidine derivatives can block the effects of prostaglandins through inhibition of downstream signaling pathways . This could potentially lead to a decrease in the perception of pain.

Biochemical Pathways

Given its potential analgesic effects, it may influence pathways related to pain perception and signal transmission in the nervous system .

Pharmacokinetics

One source suggests that it has high gi absorption , which could impact its bioavailability.

Result of Action

Its potential analgesic effects suggest that it may result in decreased pain perception .

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . This suggests that its stability and efficacy could potentially be affected by environmental conditions such as humidity and temperature.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)piperidine
  • 4-(4-Methoxyphenyl)piperidine
  • 4-(4-Fluorophenyl)piperidine

Comparison: 4-(4-Bromophenyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, methoxy, and fluoro analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

4-(4-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABWLFDCJKQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373748
Record name 4-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80980-89-8
Record name 4-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80980-89-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solid mixture comprised of 2.65 g (16.4 mmol) of bromine adsorbed onto 5 g of Al2O3 was combined with a solid mixture of 1.05 g (6.56 mmol) of 4-phenylpiperidine adsorbed onto 5 g of Al2O3 and the combined mixture was stirred at rt for 2 h. The mixture was then put into a filter funnel and was eluted with CH2Cl2: EtOAc, 1:1 then CH2Cl2: MeOH:(2N NH3 in MeOH), 100:4:2 to give 1.0 g of the title compound.
Quantity
2.65 g
Type
reactant
Reaction Step One
[Compound]
Name
Al2O3
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
[Compound]
Name
Al2O3
Quantity
5 g
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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